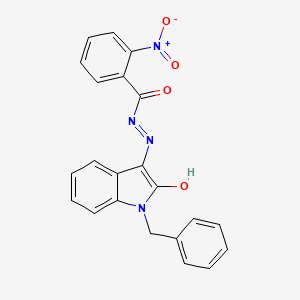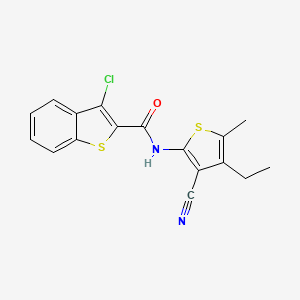![molecular formula C20H21Cl2NO5S B3567630 4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate](/img/structure/B3567630.png)
4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate
Übersicht
Beschreibung
4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and industry. This compound features a benzenesulfonyl group, a butanamido linkage, and a dichlorophenyl butanoate moiety, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Amidation Reaction: The benzenesulfonyl chloride is then reacted with butanamide to form N-(benzenesulfonyl)butanamide.
Esterification: The final step involves the esterification of N-(benzenesulfonyl)butanamide with 2,6-dichlorophenyl butanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
4-[N-(Benzenesulfonyl)butanamido]-2-bromophenyl butanoate: Shares a similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzenesulfonyl and dichlorophenyl groups enhances its versatility and potential for various applications.
Eigenschaften
IUPAC Name |
[4-[benzenesulfonyl(butanoyl)amino]-2,6-dichlorophenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO5S/c1-3-8-18(24)23(29(26,27)15-10-6-5-7-11-15)14-12-16(21)20(17(22)13-14)28-19(25)9-4-2/h5-7,10-13H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGCQURKSMLPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoic acid](/img/structure/B3567550.png)

![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3567572.png)


![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B3567592.png)
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]dibenzenesulfonamide](/img/structure/B3567603.png)
![[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3567608.png)
![2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate](/img/structure/B3567611.png)
![[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3567619.png)
![[4-[Acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate](/img/structure/B3567626.png)
![N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide](/img/structure/B3567642.png)
![5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B3567649.png)

